Phenanthrene, 4-nitro-
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Overview
Description
Phenanthrene, 4-nitro- is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon (PAH) consisting of three fused benzene ringsPhenanthrene itself is used in the production of dyes, plastics, pesticides, explosives, and drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenanthrene, 4-nitro- can be synthesized through nitration of phenanthrene. This process typically involves the reaction of phenanthrene with nitric acid in the presence of sulfuric acid, which acts as a catalyst. The nitration reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 4-position .
Industrial Production Methods: Industrial production of phenanthrene, 4-nitro- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade nitric and sulfuric acids, and the reaction is conducted in large reactors with precise temperature and pressure controls to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: Phenanthrene, 4-nitro- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenanthrenequinone using oxidizing agents like chromic acid.
Substitution: Electrophilic substitution reactions can occur at other positions on the phenanthrene ring, leading to further functionalization.
Common Reagents and Conditions:
Oxidation: Chromic acid in an acidic medium.
Reduction: Hydrogen gas with a metal catalyst like palladium or nickel.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide.
Major Products:
Oxidation: Phenanthrenequinone.
Reduction: 4-amino-phenanthrene.
Substitution: Various halogenated phenanthrene derivatives.
Scientific Research Applications
Phenanthrene, 4-nitro- has several applications in scientific research:
Mechanism of Action
The mechanism of action of phenanthrene, 4-nitro- involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. These interactions often involve the formation of reactive oxygen species (ROS) and subsequent oxidative stress, which can damage cellular structures and DNA .
Comparison with Similar Compounds
- Phenanthrene, 9-nitro-
- Anthracene, 9-nitro-
- Naphthalene, 2-nitro-
Properties
IUPAC Name |
4-nitrophenanthrene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2/c16-15(17)13-7-3-5-11-9-8-10-4-1-2-6-12(10)14(11)13/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMKUZZRDJVZRQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60231555 |
Source
|
Record name | Phenanthrene, 4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60231555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82064-15-1 |
Source
|
Record name | Phenanthrene, 4-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082064151 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenanthrene, 4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60231555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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